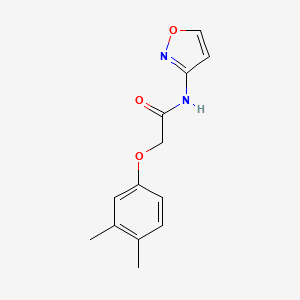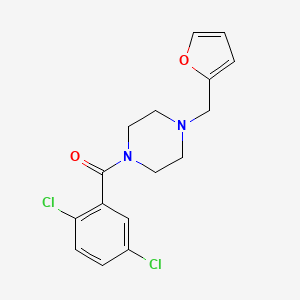
1-(2,5-dichlorobenzoyl)-4-(2-furylmethyl)piperazine
Overview
Description
1-(2,5-dichlorobenzoyl)-4-(2-furylmethyl)piperazine, also known as DFMO, is a synthetic compound that has been widely studied for its potential therapeutic applications. DFMO is a piperazine derivative that inhibits the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer and parasitic infections.
Mechanism of Action
1-(2,5-dichlorobenzoyl)-4-(2-furylmethyl)piperazine exerts its effects by inhibiting the enzyme ODC, which catalyzes the conversion of ornithine to putrescine, a key step in polyamine biosynthesis. By reducing polyamine levels, this compound can inhibit cell growth and proliferation, as well as induce apoptosis. This compound has also been shown to affect other signaling pathways, such as the Wnt/β-catenin pathway, which is involved in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing polyamine levels, inhibiting cell growth and proliferation, inducing apoptosis, and affecting signaling pathways. This compound has also been investigated for its potential effects on inflammation, oxidative stress, and immune function.
Advantages and Limitations for Lab Experiments
1-(2,5-dichlorobenzoyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments, including its well-characterized mechanism of action, availability of various animal models, and established safety profile. However, this compound also has some limitations, such as its poor solubility, potential toxicity at high doses, and limited efficacy in certain cancer types.
Future Directions
Of 1-(2,5-dichlorobenzoyl)-4-(2-furylmethyl)piperazine research include investigating its combination with other therapies and identifying biomarkers for predicting response.
Scientific Research Applications
1-(2,5-dichlorobenzoyl)-4-(2-furylmethyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in cancer and parasitic infections. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by reducing polyamine levels. This compound has also been investigated as a chemopreventive agent, as it can inhibit the development of preneoplastic lesions in animal models. In parasitic infections, this compound has been used to target the polyamine biosynthesis pathway of the parasites, leading to their growth inhibition and death.
properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-12-3-4-15(18)14(10-12)16(21)20-7-5-19(6-8-20)11-13-2-1-9-22-13/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNDCBXFXCOMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)
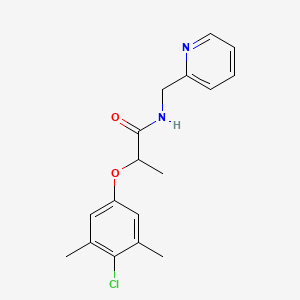
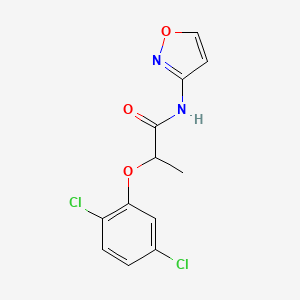

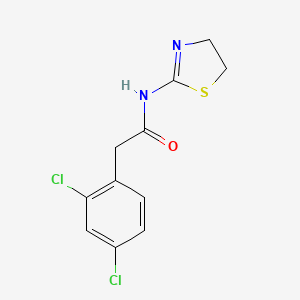

![1-ethyl-4-[2-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4431043.png)
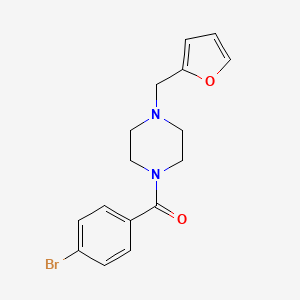
![1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4431059.png)

amino]-N-methylpropanamide](/img/structure/B4431080.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4431088.png)
